3-Cyclopropylaniline
Description
Historical Context and Evolution of Cyclopropane (B1198618) Derivatives in Organic Chemistry
The journey of cyclopropane and its derivatives in organic chemistry began in 1881 with August Freund's first synthesis of the parent cyclopropane molecule. univasf.edu.brwikipedia.org Freund achieved this by treating 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction. wikipedia.org A few years later, in 1887, Gustavson improved the yield of this reaction by using zinc instead of sodium. wikipedia.org For a considerable time, cyclopropanes were largely regarded as laboratory curiosities due to their inherent ring strain, a concept famously articulated by Adolf von Baeyer. wiley-vch.de This strain, resulting from the compressed 60° bond angles within the three-membered ring, makes cyclopropanes more reactive than typical alkanes. univasf.edu.brlongdom.org
The 20th century saw a growing appreciation for the synthetic utility of these strained rings. The discovery of the anesthetic properties of cyclopropane in 1929 by Henderson and Lucas marked a significant turning point, leading to its industrial production by 1936. wikipedia.org In the realm of synthetic organic chemistry, the development of methods for cyclopropanation, the process of forming cyclopropane rings, has been a major focus. wikipedia.org A key advancement has been the use of donor-acceptor cyclopropanes, which have vicinal electron-donating and electron-withdrawing substituents. researchgate.net This substitution pattern activates the otherwise kinetically inert carbon-carbon bonds of the cyclopropane ring, making them valuable building blocks for synthesizing a wide array of more complex molecules. researchgate.net Today, cyclopropane derivatives are recognized for their presence in numerous natural products and their wide-ranging applications in medicinal chemistry and materials science. univasf.edu.br
Significance of Aniline (B41778) Substructures in Organic Synthesis
Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group. wikipedia.org It is a cornerstone of industrial chemistry and a versatile starting material for the synthesis of a vast number of organic compounds. wikipedia.orggeeksforgeeks.org The significance of the aniline substructure stems from the reactivity of both the amino group and the aromatic ring. geeksforgeeks.org
The amino group imparts basic and nucleophilic properties to the molecule. wikipedia.org It can readily react with various electrophiles, a property extensively utilized in the synthesis of pharmaceuticals and other fine chemicals. sci-hub.se Furthermore, the amino group strongly activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming substituents to the ortho and para positions. wikipedia.org This high reactivity is a consequence of the amino group's ability to donate its lone pair of electrons into the aromatic system, increasing the ring's electron density. wikipedia.org
Aniline and its derivatives are fundamental to the production of a wide range of materials and chemicals, including:
Polymers: Aniline is a key precursor in the manufacture of polyurethanes. wikipedia.orgquora.com
Dyes and Pigments: The diazotization of aniline, a reaction with nitrous acid to form a diazonium salt, is a classic and widely used method for producing azo dyes. geeksforgeeks.org
Pharmaceuticals: The aniline scaffold is present in a multitude of drugs, such as the common analgesic, paracetamol. sci-hub.se
Agrochemicals: Many herbicides and fungicides are synthesized from aniline derivatives. geeksforgeeks.orgquora.com
Unique Structural and Electronic Features of 3-Cyclopropylaniline
The this compound molecule brings together the distinct characteristics of both the cyclopropyl (B3062369) group and the aniline moiety, resulting in a compound with unique properties. The cyclopropyl group, situated at the meta position of the aniline ring, influences the molecule's steric and electronic profile.
The cyclopropane ring is known for its high ring strain, which is approximately 27.5 kcal/mol. univasf.edu.br This strain is due to the deviation of the C-C-C bond angles from the ideal tetrahedral angle. longdom.org A consequence of this strain is that the C-C bonds of the cyclopropane ring have a higher p-character than typical alkanes, a feature described by the Coulson-Moffitt model. wiley.com This increased p-character allows the cyclopropyl group to interact with adjacent pi systems, such as the benzene ring in this compound.
Electronically, the cyclopropyl group can act as a moderate electron-donating group through conjugation. This can influence the reactivity of the aniline ring in substitution reactions. Sterically, the cyclopropyl group is bulky and can hinder reactions at the adjacent ortho positions on the aniline ring.
The combination of the electron-donating aniline nitrogen and the unique electronic nature of the cyclopropyl substituent makes this compound an interesting substrate for various chemical transformations. For instance, N-cyclopropylanilines have been used as probes in studies of single-electron transfer (SET) reactions. acs.org Upon one-electron oxidation, the resulting radical cation can undergo a rapid and irreversible ring-opening of the cyclopropyl group, a process driven by the release of ring strain. acs.orgacs.org This reactivity has been harnessed in synthetic methodologies, such as visible light-mediated intermolecular [3+2] annulation reactions with alkenes and alkynes to form five-membered rings. beilstein-journals.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | uni.lu |
| Molecular Weight | 133.19 g/mol | nih.gov |
| Appearance | Colorless to brown liquid | americanelements.com |
| XLogP3 | 1.9 | nih.gov |
| InChI Key | LKJYNYKTZLTHJN-UHFFFAOYSA-N | americanelements.com |
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJYNYKTZLTHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476189 | |
| Record name | 3-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485402-64-0 | |
| Record name | 3-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Cyclopropylaniline and Its Derivatives
Classical and Established Synthetic Routes
Nucleophilic Substitution Approaches (Limitations with cyclopropyl (B3062369) halides)
Direct N-alkylation of anilines with cyclopropyl halides via nucleophilic substitution is a seemingly straightforward approach to N-cyclopropylanilines. However, this method is seldom used in practice due to the inherent low reactivity of cyclopropyl halides towards nucleophiles. researchgate.netlibretexts.orgaakash.ac.in The high s-character of the C-X bond in cyclopropyl halides makes it stronger and less prone to cleavage. Furthermore, the significant ring strain of the cyclopropane (B1198618) ring and the steric hindrance around the reaction center impede the backside attack required for a typical SN2 reaction. libretexts.orgaakash.ac.in Consequently, these reactions often require harsh conditions and result in low yields, making them impractical for most synthetic applications. researchgate.net
Reductive Amination Strategies
Reductive amination offers a more viable classical route to N-cyclopropylanilines. researchgate.net This two-step process typically involves the reaction of an aniline (B41778) with a cyclopropyl ketone or aldehyde to form an intermediate imine or enamine, which is then reduced to the target amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com
An alternative and widely utilized reductive amination strategy begins with the conversion of (1-ethoxycyclopropyl)oxysilane to 1-bromo-1-ethoxycyclopropane. researchgate.net This intermediate then reacts with an aromatic amine to form a cyclopropyl hemiaminal ether, which is subsequently reduced to the desired N-cyclopropylaniline. researchgate.net While effective, this multi-step sequence can be cumbersome. An improved, one-step reductive amination using the siloxane has been reported, but it generally suffers from low yields. researchgate.net
| Reactants | Reagents | Product | Yield |
| Aniline, (1-ethoxycyclopropyl)oxysilane | Various reducing agents | N-Cyclopropylaniline | Low researchgate.net |
| Aniline, Cyclopropanone | NaBH₃CN or NaBH₄ | N-Cyclopropylaniline | Moderate |
Palladium-Catalyzed Arylation of Cyclopropylamine (B47189)
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of N-cyclopropylanilines. researchgate.netacs.org This palladium-catalyzed cross-coupling reaction involves the arylation of cyclopropylamine with an aryl halide or triflate. researchgate.netnih.govacs.org The use of specialized phosphine (B1218219) ligands is crucial for the success of this reaction, facilitating the catalytic cycle and promoting high yields. researchgate.netmit.edu
A variety of N-arylcyclopropylamines have been successfully prepared in a single step using a catalyst system composed of Pd₂(dba)₃, a suitable ligand like BINAP or BrettPhos, and a base such as sodium tert-butoxide (NaOtBu). researchgate.net This method demonstrates broad substrate scope, tolerating a range of functional groups on the aryl halide, and generally provides moderate to excellent yields. acs.orgresearchgate.net The development of highly active and air-stable palladium precatalysts has further enhanced the practicality and applicability of this methodology. researchgate.netnih.govacs.org
| Aryl Halide | Amine | Catalyst System | Product | Yield |
| Bromobenzene | Cyclopropylamine | Pd₂(dba)₃, BrettPhos, NaOtPent | N-Cyclopropylaniline | 75% |
| 1-Bromo-3-chlorobenzene | Cyclopropylamine | Pd(OAc)₂, BrettPhos, K₃PO₄ | 3-Chloro-N-cyclopropylaniline | High acs.org |
| Various Aryl Bromides | Cyclopropylamine | Pd₂(dba)₃/BINAP/NaOtBu | Various N-Arylcyclopropylamines | 43-99% researchgate.net |
Advanced and Modern Synthetic Strategies
Transition Metal-Catalyzed Methods for Cyclopropylaniline Synthesis
Beyond palladium, other transition metals have been explored for the synthesis of complex molecules, including derivatives of cyclopropylaniline. mdpi.commdpi.comsioc-journal.cn These metals can catalyze a diverse array of transformations, often exhibiting unique reactivity and selectivity. mdpi.com For instance, rhodium-catalyzed hydroboration and hydrostannation of cyclopropenes can produce stereodefined cyclopropylmetal reagents, which can be further functionalized. researchgate.net While not a direct synthesis of 3-cyclopropylaniline itself, these methods highlight the potential of various transition metals to construct the core cyclopropyl motif, which can then be incorporated into aniline structures.
Photoredox Catalysis in this compound Synthesis
Visible-light photoredox catalysis has recently emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. beilstein-journals.orgbeilstein-journals.org This strategy has been successfully applied to reactions involving cyclopropylanilines. In these reactions, a photocatalyst, upon excitation by visible light, can oxidize the cyclopropylaniline to a radical cation. beilstein-journals.org This initiates the opening of the strained cyclopropyl ring to form a distonic radical cation, which can then participate in various cycloaddition reactions. beilstein-journals.orgresearchgate.net
For example, the intermolecular [3+2] annulation of cyclopropylanilines with alkynes or alkenes has been achieved using photoredox catalysis, yielding cyclic allylic amines and other complex heterocyclic structures. beilstein-journals.orgrsc.orgrsc.orgepfl.ch These methods exhibit good functional group tolerance and provide access to valuable molecular scaffolds. beilstein-journals.orgrsc.orgrsc.orgepfl.ch Similarly, photoredox-catalyzed [3+2] cycloadditions with other partners like 2-alkenylarylisocyanides have been reported to produce complex carbazole (B46965) derivatives. rsc.org
| Reactants | Catalyst/Conditions | Product Type |
| Cyclopropylanilines, Alkynes | Ru(bpz)₃²⁺, visible light | Cyclic Allylic Amines beilstein-journals.org |
| Cyclopropylanilines, Alkenes | Ru(bpz)₃²⁺ or Ir photocatalyst, visible light | Pyrrolidine derivatives beilstein-journals.orgrsc.org |
| Cyclopropylanilines, 2-Alkenylarylisocyanides | Visible light photocatalyst | 3-Aminotetrahydro-1H-carbazols rsc.org |
| N-Cyclopropylanilines, 3-Cyanochromones | Eosin Y, visible light | Cyclopenta[b]chromenocarbonitrile derivatives nih.gov |
Visible Light Promoted Cycloadditions
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the construction of carbon-carbon bonds through radical-mediated pathways. rsc.org In the context of N-cyclopropylanilines, this approach has been successfully applied to intermolecular [3+2]-cycloaddition reactions with electron-poor olefins. acs.org
One notable example is the synthesis of cyclopenta[b]chromenocarbonitrile derivatives from the reaction of N-cyclopropylanilines with substituted 3-cyanochromones. acs.orgchemrxiv.org This process is initiated by a photoredox catalyst, such as Eosin Y, under visible light irradiation. acs.orgchemrxiv.org The reaction proceeds efficiently in an anhydrous solvent like DMSO under an inert atmosphere. chemrxiv.org The key to this methodology's success lies in the visible light-induced formation of radical intermediates, which then engage in a [3+2] cycloaddition to yield highly functionalized cyclopentane-fused chromone (B188151) structures. acs.orgchemrxiv.org The protocol demonstrates good yields and diastereoselectivity across a range of substrates. chemrxiv.org
Another application involves the reaction of cyclopropylanilines with 2-alkenylarylisocyanides, which undergoes a cascade radical reaction under visible light. rsc.org This method constructs two new C-C bonds and two rings in a single step, producing 3-aminotetrahydro-1H-carbazols with high step economy. rsc.org The mechanism involves the formation of a distonic radical cation, followed by a sequence of isocyanide insertion, cyclization, and tautomerization. rsc.org
| Catalyst | Reactants | Product Type | Key Features |
| Eosin Y | N-cyclopropylanilines, 3-cyanochromones | Cyclopenta[b]chromenocarbonitriles | Mild conditions, good yields, high diastereoselectivity. acs.orgchemrxiv.org |
| Not specified | N-cyclopropylanilines, 2-alkenylarylisocyanides | 3-Aminotetrahydro-1H-carbazols | Cascade reaction, high atom and step economy. rsc.org |
Iridium and Organic Photoredox Catalysts in Annulation Reactions
Both iridium complexes and purely organic dyes have been proven effective as photoredox catalysts for annulation reactions involving N-cyclopropylanilines. These catalysts can absorb visible light and initiate the single-electron transfer (SET) process required to open the cyclopropyl ring. rsc.orgrsc.org
A convergent synthesis of bicyclo[3.1.0]hexanes, which are valuable structural motifs in medicinal chemistry, has been achieved through a (3+2) annulation of cyclopropenes with cyclopropylanilines. rsc.orgrsc.orgsemanticscholar.org This reaction proceeds efficiently under blue LED irradiation using either an iridium-based photocatalyst (e.g., fac-Ir(ppy)3) or an organic photosensitizer (e.g., 4DPAIPN). rsc.orgrsc.orgresearchgate.net The transformation is notable for its broad substrate scope and the ability to generate an all-carbon quaternary center. rsc.orgrsc.org High diastereoselectivity was achieved when using difluorocyclopropenes in combination with a bulky, removable substituent on the cyclopropylaniline. rsc.orgrsc.org
Similarly, intermolecular [3+2] annulation of cyclopropylanilines with alkynes has been realized using visible light photoredox catalysis, with Ru(bpz)3(PF6)2 being a more effective catalyst than Ru(bpy)3(PF6)2. d-nb.info This method yields a variety of cyclic allylic amines and can be used to prepare complex fused indolines. d-nb.info The reaction mechanism involves oxidation of the cyclopropylaniline to a radical cation, ring opening, addition to the alkyne, and subsequent ring closure and reduction to regenerate the catalyst. d-nb.info
| Catalyst System | Reaction Type | Products | Research Findings |
| Iridium or Organic Photoredox Catalyst | (3+2) Annulation | Bicyclo[3.1.0]hexanes | High yields, broad scope, high diastereoselectivity with specific substrates. rsc.orgrsc.org |
| Ru(bpz)3(PF6)2 | (3+2) Annulation | Cyclic Allylic Amines | CH3NO2 is the superior solvent; the reaction is slower with alkynes than alkenes. d-nb.info |
Electrocatalytic Synthesis Approaches
Synthetic organic electrochemistry offers a sustainable and powerful alternative to traditional chemical redox reactions by using electricity to drive chemical transformations. nih.gov This approach has been successfully applied to the synthesis of this compound derivatives through a redox-neutral process. nih.govrsc.org
An intermolecular [3+2] annulation of N-cyclopropylanilines and alkenes has been developed using direct electrolysis, which provides an aniline-substituted 5-membered carbocycle in yields up to 81%. rsc.org This method is considered redox-neutral because it does not require an external chemical oxidant or reductant. nih.govrsc.orgmorressier.com The reaction is initiated by the electrochemical generation of an N-cyclopropylaniline radical cation at the anode. rsc.orgresearchgate.net A key finding, supported by electrochemistry/mass spectrometry (EC/MS) studies, is that the reaction proceeds via a chain mechanism. nih.govrsc.org This mechanism involves the regeneration of the substrate radical cation, which contributes to the reaction's efficiency. The process was driven to completion with only 0.34 equivalents of the current, supporting the proposed chain reaction mechanism. nih.gov
Synergistic Catalysis for Enhanced Stereoselectivity
Synergistic catalysis, where two distinct catalysts work cooperatively to enable a transformation, has become a powerful strategy for developing new reactions and controlling stereoselectivity. rsc.orgsioc-journal.cn This approach has been applied to the synthesis of derivatives from N-cyclopropylanilines to achieve high stereocontrol. mdpi.comresearchgate.net
A diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been accomplished via a [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones. mdpi.com This method integrates photocatalysis with organocatalysis, using a chiral phosphoric acid. mdpi.com Notably, the reaction proceeds under mild, metal-free conditions and achieves a high diastereoselectivity of up to 99:1. mdpi.com The method is tolerant to various substituents on both reaction partners, allowing for the synthesis of diverse spirocyclic compounds. mdpi.comresearchgate.net
A specific and highly effective form of synergistic catalysis combines visible-light photoredox catalysis with chiral hydrogen-bonding catalysis to achieve high enantioselectivity. rsc.orgresearchgate.net This dual-catalysis system has enabled the first enantioselective intermolecular [3+2] cycloadditions of N-arylcyclopropylamines. acs.orgrsc.org
In this approach, an organic photosensitizer, such as DPZ, generates the key radical intermediate under visible light, while a chiral catalyst, typically a chiral phosphoric acid (CPA), controls the facial selectivity of the subsequent addition step through hydrogen bonding. acs.orgresearchgate.net This cooperative system has been successfully used for the reaction of N-cyclopropylanilines with a variety of electron-rich, electron-neutral, and electron-deficient olefins, leading to a wide range of valuable, enantioenriched cyclopentylamine (B150401) derivatives with high yields, enantiomeric excesses (ee's), and diastereomeric ratios (drs). acs.orgrsc.org The success with electron-rich and electron-neutral olefins represents a significant advancement, as these substrates are often challenging in asymmetric catalysis. rsc.org
| Dual Catalyst System | Reaction | Outcome | Significance |
| DPZ (Photosensitizer) + Chiral Phosphoric Acid (CPA) | Enantioselective [3+2] Cycloaddition | High yields, ee's, and dr's. | First enantioselective method for this cycloaddition with a broad range of olefins. acs.orgrsc.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Modern synthetic methodologies for this compound derivatives increasingly incorporate these principles, particularly concerning atom economy.
Atom Economy and Efficiency
Atom economy, the second principle of green chemistry, focuses on maximizing the incorporation of all materials used in a process into the final product. wordpress.comacs.orgskpharmteco.com It provides a measure of the efficiency of a synthetic reaction on a molecular level. wordpress.comjocpr.com
The [3+2] cycloaddition reactions involving N-cyclopropylanilines are excellent examples of atom-economical processes. mdpi.comrsc.org In these reactions, the three-carbon cyclopropane unit and a two-atom component from an alkene or alkyne combine to form a five-membered ring. rsc.orgrsc.org Ideally, all the atoms of the reactants are incorporated into the final product, leading to 100% atom economy and minimizing waste. mdpi.comrsc.org For instance, the redox-neutral, asymmetric [3+2] photocycloaddition of N-aryl cyclopropylanilines with olefins provides access to enantioenriched cyclopentylamines in a fully atom-economical manner. rsc.org Similarly, the synergistic photocatalytic and organocatalytic synthesis of 2-amino-spiro[4.5]decane-6-ones achieves 100% atom conversion of the substrates, aligning with green chemistry principles. mdpi.com These methods stand in contrast to classical named reactions that often generate stoichiometric byproducts, resulting in lower atom economy. acs.org
Catalyst-Free and Metal-Free Methods
The development of synthetic methodologies that avoid the use of metal catalysts is a significant goal in green chemistry, aiming to reduce costs, simplify purification processes, and minimize toxic metal residues in final products. For the synthesis of this compound and its derivatives, several innovative catalyst-free and metal-free approaches have been established, primarily relying on electrochemical and photochemical activation.
Electrochemical Synthesis
Direct electrolysis has emerged as a powerful tool for initiating organic transformations without the need for external chemical oxidants, reductants, or catalysts. nih.gov A notable application of this technique is the redox-neutral [3+2] annulation of N-cyclopropylanilines with alkenes to produce aniline-substituted five-membered carbocycles. nih.govuark.edu
This transformation is achieved through direct electrolysis in an undivided cell. uark.educhim.it The process is initiated by the electrochemical oxidation of the N-cyclopropylaniline at the anode to form a radical cation. uark.edu This radical cation then undergoes a spontaneous and irreversible ring-opening of the strained cyclopropyl group to form a distonic radical cation. uark.eduacs.org This intermediate subsequently adds to an alkene, leading to a [3+2] annulation product radical cation. uark.edu The reaction is completed via a chain reaction mechanism where the product radical cation is reduced by another molecule of the starting N-cyclopropylaniline, regenerating the substrate radical cation and forming the neutral product. nih.govuark.edu This chain process allows the reaction to proceed efficiently without a catalyst. uark.edu
Mechanistic studies using techniques like online electrochemistry/mass spectrometry (EC/MS) have confirmed the generation of the N-cyclopropylaniline radical cation and its subsequent reactivity. nih.govuark.edu The effectiveness of this catalyst-free electrochemical approach has been demonstrated for the reaction between N-cyclopropyl-3,5-dimethylaniline and styrene. nih.gov
| N-Cyclopropylaniline Derivative | Alkene | Electrolyte | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| N-cyclopropyl-3,5-dimethylaniline | Styrene | Lithium triflate (LiOTf) | Acetonitrile (B52724) (MeCN) | Up to 81% | uark.edu, nih.gov |
Photocatalyst-Free Photochemical Synthesis
Another significant advancement in metal-free synthesis involves photochemical reactions that proceed without an external photocatalyst. In these reactions, the starting material itself absorbs light and initiates the chemical transformation. A formal [3+2] cycloaddition of N-aryl cyclopropylamines and α,β-unsaturated carbonyl compounds has been developed using this principle.
The reaction is triggered by the direct photoexcitation of an electron donor-acceptor (EDA) complex formed between the N-aryl cyclopropylamine and the electron-poor olefin. rsc.org Irradiation with 365 nm light initiates a Single Electron Transfer (SET) from the cyclopropylaniline to the unsaturated system, generating the key nitrogen-centered radical cation. Similar to the electrochemical method, this radical cation undergoes β-scission of the cyclopropane ring, followed by addition to the olefin to yield the aminocyclopentane product.
A key finding was that the reaction proceeds efficiently in the absence of any photocatalyst, as demonstrated by a control experiment where the irradiation of N-cyclopropylaniline and ethyl acrylate (B77674) gave the desired product in 72% yield. The methodology has been successfully applied to a range of electron-poor olefins, including acrylates, vinyl ketones, vinyl sulfones, and acrylonitriles, providing the corresponding N-aryl aminocycloalkyl compounds in moderate to excellent yields.
| N-Aryl Cyclopropylamine | Olefin | Conditions | Yield | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| N-phenylcyclopropylamine | Ethyl acrylate | 365 nm LEDs, rt, 24h | 72% | 3:2 | |
| N-phenylcyclopropylamine | Methyl vinyl ketone | 365 nm LEDs, rt, 24h | 57% | - | |
| N-phenylcyclopropylamine | Styrene | 365 nm LEDs, rt, 24h | 84% | 3:2 | |
| N-phenylcyclopropylamine | Vinyl phenyl sulfone | 365 nm LEDs, rt, 24h | 65% | 6:1 | |
| N-phenylcyclopropylamine | Acrylonitrile (B1666552) | 365 nm LEDs, rt, 24h | 99% | 2:1 | |
| N-phenylcyclopropylamine | Dimethyl maleate | 365 nm LEDs, rt, 24h | 79% | - | |
| N-phenylcyclopropylamine | Dimethyl fumarate | 365 nm LEDs, rt, 24h | 75% | - |
These catalyst-free and metal-free methods represent significant progress in the sustainable synthesis of complex molecules derived from this compound, offering high efficiency while avoiding the drawbacks associated with metal catalysis.
Reactivity and Reaction Mechanisms of 3 Cyclopropylaniline
Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety
A key characteristic of N-cyclopropylanilines is the irreversible ring-opening of the cyclopropyl group following an initial one-electron oxidation. acs.orgresearchgate.netmcneill-group.org This process is driven by the release of ring strain energy, which is approximately 28 kcal/mol. acs.org
The oxidation of 3-cyclopropylaniline initiates a sequence of events leading to the cleavage of the cyclopropyl ring. This process can be triggered by various methods, including enzymatic, chemical, electrochemical, and photochemical means. beilstein-journals.orgnih.gov
Upon a single-electron transfer (SET) oxidation, the nitrogen atom of the aniline (B41778) group loses an electron to form a nitrogen radical cation. acs.orgresearchgate.netmcneill-group.org This initial oxidation is often facilitated by photosensitizers in photochemical reactions. acs.orgnih.govacs.org The resulting radical cation is a key intermediate that undergoes spontaneous and irreversible ring-opening of the cyclopropyl group. acs.orgresearchgate.netmcneill-group.orgnih.govacs.org This irreversibility is a crucial feature, as it prevents the radical cation from being quenched and returning to its neutral state. acs.org
The ring-opening process leads to the formation of a more stable distonic radical cation, where the radical and the cation are located on different atoms. acs.org In the case of N-cyclopropylanilines, this is typically an iminium distonic radical cation. acs.org This intermediate can then participate in various downstream chemical reactions. acs.org For instance, in the presence of molecular oxygen, the distonic radical cation can react to form an endoperoxide intermediate, which subsequently fragments to yield products like 3-hydroxy-N-phenylpropanamide and acetanilide. acs.org
The rate of this ring-opening process can be influenced by substituents on the aniline ring. Electron-donating groups tend to stabilize the initial nitrogen radical cation, thereby slowing down the rate of cyclopropyl ring-opening. acs.org Conversely, electron-withdrawing groups have the opposite effect, accelerating the ring-opening. acs.org
The formation of a nitrogen radical cation is the primary step in the oxidative reactions of this compound. acs.orgbeilstein-journals.orgacs.org This species is generated through a single-electron oxidation of the parent amine. beilstein-journals.org Visible light photoredox catalysis has emerged as a powerful method for generating these amine radical cations under mild conditions. beilstein-journals.orgacs.org
Once formed, the nitrogen radical cation of a cyclopropylaniline is highly reactive and triggers the cleavage of the strained cyclopropyl ring. acs.org This ring-opening is a fast and irreversible process that leads to the formation of a distonic radical cation. acs.orgacs.orgresearchgate.net These distonic radical cations are unique reactive intermediates possessing both a radical and a cationic center that are spatially separated. researchgate.net
The bimodal reactivity of these distonic radical cations allows them to participate in a variety of cascade reactions. researchgate.netrsc.org The radical portion can react with radical acceptors, while the cationic moiety can be intercepted by nucleophiles. researchgate.net This distinct reactivity has been harnessed in various synthetic transformations, including cycloaddition reactions to form carbocycles and heterocycles. acs.orgrsc.org For example, the radical center can add to alkenes or alkynes, initiating a sequence that ultimately leads to the formation of five-membered rings. acs.orgnih.gov
The lifetimes of these radical cations have been measured and are typically in the range of 140 to 580 nanoseconds. nih.govacs.org This short lifetime underscores the rapid and efficient nature of the subsequent ring-opening and follow-up reactions.
Mechanisms of Cyclopropyl Ring Opening upon Oxidation
Cycloaddition Reactions
The reactive intermediates generated from the ring-opening of this compound are valuable synthons for constructing more complex molecular architectures through cycloaddition reactions.
[3+2] annulation reactions involving cyclopropylanilines provide a direct route to five-membered ring systems, which are common motifs in biologically active compounds and pharmaceuticals. beilstein-journals.org These reactions typically proceed through the formation of a distonic radical cation intermediate. beilstein-journals.orgacs.org
The [3+2] annulation of cyclopropylanilines with cyclopropenes offers a convergent method for synthesizing bicyclo[3.1.0]hexanes, which contain an all-carbon quaternary center. epfl.chrsc.org This reaction is often mediated by photoredox catalysis using either organic or iridium-based catalysts under blue LED irradiation. epfl.chrsc.orgresearchgate.net
The reaction generally exhibits a broad substrate scope for both the cyclopropylaniline and cyclopropene (B1174273) partners. epfl.chrsc.org A key aspect of this transformation is the potential for diastereoselectivity. By using difluorocyclopropenes in conjunction with a bulky, removable substituent on the cyclopropylaniline, high diastereoselectivity can be achieved, providing access to valuable fluorinated building blocks for medicinal chemistry. epfl.ch
Table 1: Examples of [3+2] Annulation Reactions with Cyclopropenes
| Cyclopropylaniline Derivative | Cyclopropene Derivative | Catalyst | Product | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| N-Cyclopropylaniline | 3,3-Difluorocyclopropene | Iridium photocatalyst | Fluorinated bicyclo[3.1.0]hexane | Good | High |
Data sourced from multiple studies. epfl.chrsc.orgresearchgate.net
The intermolecular [3+2] annulation of cyclopropylanilines with alkynes is a powerful method for synthesizing cyclic allylic amines and related cyclopentene (B43876) derivatives. beilstein-journals.orgnih.govscispace.com This transformation is typically achieved using visible light photoredox catalysis. beilstein-journals.orgnih.gov
The proposed mechanism involves the initial photo-oxidation of the cyclopropylaniline to its nitrogen radical cation, which then undergoes ring-opening to form a distonic radical cation. beilstein-journals.org The primary carbon radical of this intermediate adds to the alkyne, usually at the less hindered terminal carbon, to generate a vinyl radical. beilstein-journals.org Subsequent intramolecular cyclization and reduction of the resulting amine radical cation afford the final cyclopentene product. beilstein-journals.org
This method displays significant functional group tolerance, particularly with heterocyclic substrates, and can be used to construct complex heterocyclic systems like fused indolines. beilstein-journals.orgnih.gov The use of alkynes as the reaction partner has the advantage of avoiding the diastereoselectivity issues that can arise when using alkenes. beilstein-journals.org Both terminal and internal alkynes can participate in this reaction, although terminal alkynes with electron-withdrawing groups tend to react more smoothly. nih.govbeilstein-journals.org
Table 2: Substrate Scope of [3+2] Annulation with Alkynes
| Cyclopropylaniline Derivative | Alkyne | Catalyst System | Product Type | Yield |
|---|---|---|---|---|
| 2-Bromo-N-cyclopropylaniline | Phenylacetylene (B144264) | Ru(bpz)₃²⁺ / Visible Light | Cyclic allylic amine | 52% |
| N-Cyclopropylaniline | Electron-neutral terminal alkynes | nPr-DMQA⁺ / Red Light | Cyclopentene | 71-81% |
| N-Cyclopropylaniline | Electron-deficient terminal alkynes | nPr-DMQA⁺ / Red Light | Cyclopentene | 71-81% |
| N-Cyclopropylaniline | Electron-rich terminal alkynes | nPr-DMQA⁺ / Red Light | Cyclopentene | 71-81% |
Data compiled from various research articles. beilstein-journals.orgnih.govbeilstein-journals.org
[3+2] Annulation Reactions
With Alkenes and Olefins
The reaction of N-cyclopropylanilines with alkenes and olefins, particularly through [3+2] annulation, has been a subject of extensive research. These reactions, often facilitated by photoredox or electrocatalytic methods, provide a direct pathway to construct five-membered carbocycles with amine substituents. rsc.orgnih.gov The reaction is initiated by the single-electron oxidation of the N-cyclopropylaniline to its radical cation. This intermediate undergoes a facile ring-opening of the strained cyclopropyl group to form a distonic radical cation, which then adds to the alkene. rsc.orguark.edu
The scope of this reaction is broad, encompassing various substituted N-cyclopropylanilines and a range of alkenes. For instance, N-cyclopropylamines with aryl groups bearing substituents like methyl and chlorine, as well as those with biphenyl (B1667301) and naphthalene (B1677914) moieties, have been successfully employed. uark.edu The reaction tolerates different types of π bonds, including those in acrylonitrile (B1666552) and phenylacetylene. rsc.org
A redox-neutral approach using direct electrolysis has also been developed for the [3+2] annulation of N-cyclopropylanilines and alkenes. rsc.org This method avoids the need for a photocatalyst and proceeds via a chain mechanism where the product radical cation is reduced to the final product while regenerating the substrate radical cation. rsc.orguark.edursc.org
Table 1: Intermolecular [3+2] Annulation of N-Cyclopropylanilines with Alkenes via Direct Electrolysis Data sourced from multiple studies. rsc.orguark.edu
| N-Cyclopropylamine Reactant | Alkene Reactant | Product Yield (%) | cis/trans Isomer Ratio |
|---|---|---|---|
| N-cyclopropyl-3,5-dimethylaniline | Styrene | 81 | 1:1 |
| N-cyclopropyl-4-chloroaniline | Styrene | 75 | 2:1 (cis major) |
| N-(biphenyl-4-yl)-N-cyclopropylamine | Styrene | 68 | 1:1 |
| N-cyclopropyl-N-(naphthalen-2-yl)amine | Styrene | 72 | 1:1 |
| N-cyclopropyl-3,5-dimethylaniline | Acrylonitrile | 65 | - |
| N-(biphenyl-4-yl)-N-cyclopropylamine | Acrylonitrile | 70 | 4:1 (cis major) |
With 3-Cyanochromones
The reaction of N-cyclopropylanilines with 3-cyanochromones proceeds via a visible-light-promoted [3+2]-cycloaddition to afford cyclopenta[b]chromenocarbonitrile derivatives. acs.org This transformation is typically catalyzed by an organic photoredox catalyst, such as Eosin Y, under green or blue light irradiation. acs.orgvulcanchem.com The reaction is initiated by the single-electron transfer (SET) from the N-cyclopropylaniline to the excited state of the photocatalyst, generating the amine radical cation. Subsequent ring-opening of the cyclopropyl group and cycloaddition with the 3-cyanochromone (B1581749) leads to the annulated product.
The reaction exhibits good functional group tolerance, with various substituents on the 3-cyanochromone ring being well-accommodated. acs.org For example, 3-cyanochromones with electron-withdrawing or electron-donating groups generally provide the desired products in good yields, typically ranging from 70-80%. acs.org A chlorine substituent on the aromatic ring of the 3-cyanochromone has been shown to lead to an excellent yield of 93%. acs.org The position of the substituent on the 3-cyanochromone does not significantly impact the reaction outcome. acs.org
Table 2: Photocatalytic [3+2]-Cycloaddition of N-Cyclopropylaniline with Substituted 3-Cyanochromones Data sourced from a 2023 study in The Journal of Organic Chemistry. acs.org
| 3-Cyanochromone Substituent | Product Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| Unsubstituted | 82 | 5:1 |
| 6-Chloro | 93 | 5:1 |
| 6-Methyl | 58 | - |
| 7-Methyl | 59 | - |
| 8-Bromo | 75 | - |
Stereoselective Aspects of Cycloadditions
The stereochemical outcome of cycloaddition reactions involving this compound is a critical aspect, influencing the structure and potential biological activity of the resulting products. Both diastereoselectivity and enantioselectivity have been investigated in these transformations.
Diastereoselectivity in Annulation Products
The diastereoselectivity of [3+2] annulation reactions of N-cyclopropylanilines can vary depending on the reaction partners and conditions. In the electrocatalytic annulation with alkenes, the diastereoselectivity was generally poor, often resulting in a 1:1 mixture of diastereomers. rsc.org However, in some cases, moderate diastereoselectivity was observed, with the cis isomer being the major product. rsc.org
In contrast, the visible-light-mediated [3+2] cycloaddition with 3-cyanochromones exhibits high diastereoselectivity, with diastereomeric ratios often exceeding 95:5. vulcanchem.com The approach of the distonic radical cation to the 3-cyanochromone is governed by steric factors, leading to the preferential formation of one diastereomer.
The reaction of N-cyclopropylanilines with cyclopropenes to form bicyclo[3.1.0]hexanes can also be highly diastereoselective, particularly when using difluorocyclopropenes. nih.gov The combination of a bulky substituent on the cyclopropylaniline and the difluorocyclopropene leads to the formation of the product with high diastereoselectivity. nih.gov
Table 3: Diastereoselectivity in Various Annulation Reactions of N-Cyclopropylanilines
| Reaction Type | Reactants | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| Electrocatalytic [3+2] Annulation | N-cyclopropyl-4-chloroaniline + Styrene | 2:1 (cis major) | rsc.org |
| Photocatalytic [3+2] Cycloaddition | N-cyclopropylaniline + 3-Cyanochromone | >95:5 | vulcanchem.com |
| Photoredox [3+2] Annulation | Bulky N-cyclopropylaniline + Difluorocyclopropene | High | nih.gov |
| Iron(II)-Catalyzed Radical [3+2] Cyclization | N-aryl cyclopropylamines + 3-methylene succinimides | Excellent | acs.org |
Enantioselective Transformations
The development of enantioselective [3+2] photocycloaddition reactions of N-cyclopropylanilines has been a significant advancement, providing access to chiral cyclopentylamines. rsc.org These reactions often employ a dual catalytic system, combining a visible-light photocatalyst with a chiral catalyst, such as a chiral phosphoric acid or a chiral H-bond donor. rsc.orgacs.org
For instance, the asymmetric [3+2] photocycloaddition of N-aryl cyclopropylanilines with electron-rich and electron-neutral olefins has been achieved with high yields, enantiomeric excesses (ees), and diastereomeric ratios. rsc.org Similarly, an enantioselective intermolecular [3+2] cycloaddition of N-arylcyclopropylamines with electron-deficient olefins, such as 2-aryl acrylates and ketones, has been developed using a dual catalyst system of a photosensitizer and a chiral phosphoric acid. acs.org This method allows for the synthesis of a wide array of valuable cyclopentylamine (B150401) derivatives with high enantioselectivity. acs.org
Table 4: Enantioselective [3+2] Cycloaddition Reactions of N-Arylcyclopropylamines Data compiled from studies on asymmetric photocycloadditions. rsc.orgacs.org
| Alkene/Olefin Type | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Electron-rich exocyclic terminal olefins | Chiral H-bond catalyst | 80-95 | 90-94 | High |
| 2-Aryl acrylates | Chiral Phosphoric Acid (CPA) | 63-92 | 81-96 | >20:1 |
| α-Substituted vinylketones | Chiral Phosphoric Acid (CPA) | 75 | 91 | >20:1 |
Difunctionalization Strategies
Beyond cycloaddition reactions, N-cyclopropylanilines can undergo difunctionalization reactions, where the cyclopropyl ring is opened and two new functional groups are introduced at the 1- and 3-positions of the resulting propyl chain. These reactions often proceed through the formation of a distonic radical cation intermediate, which possesses both a nucleophilic carbon radical and an electrophilic iminium ion moiety. uark.edu
One strategy involves the use of isocyanides as radical acceptors in the difunctionalization of the bimodal amine distonic radical cations. uark.edu This approach allows for the synthesis of both symmetrical and unsymmetrical N-substituted 2,6-diaminopimelonitriles. uark.edu Another method involves a two-electron (2e) SN2-like ring-opening pathway, where an electrophilic iodinating reagent like N-iodosuccinimide (NIS) or in situ generated cyanogen (B1215507) iodide (ICN) is used in conjunction with a nucleophile such as TMSCN or succinimide. sci-hub.se This 2e pathway overcomes some limitations of the single-electron transfer (1e) protocol, enabling the activation of monocyclic tertiary cyclopropylamines. sci-hub.se
Role as Single-Electron Transfer (SET) Probes
The inherent susceptibility of anilines to single-electron oxidation makes them good candidates for probing the oxidative properties of various species, such as triplet-state photosensitizers. acs.orgacs.org However, the reversible nature of the oxidation can complicate kinetic studies. acs.org N-cyclopropylanilines, including this compound, have emerged as valuable tools to overcome this limitation. acs.orgacs.orgresearchgate.netnih.gov
Upon single-electron oxidation, the resulting N-cyclopropylaniline radical cation undergoes a spontaneous and irreversible ring-opening of the cyclopropyl group. acs.orgacs.orgresearchgate.netnih.gov This irreversible step prevents back electron transfer and radical cation quenching, allowing for more accurate measurements of oxidation rates. acs.org The oxidation bimolecular rate constants for N-cyclopropylaniline and its analogs are near the diffusion-controlled limit, making them effective SET probes in photosensitized aqueous solutions. acs.orgacs.orgnih.gov
Table 5: Properties of N-Cyclopropylanilines as SET Probes Data from studies on the oxidative properties of triplet-state photosensitizers. acs.orgacs.orgnih.gov
| Compound | Oxidation Bimolecular Rate Constant (M⁻¹s⁻¹) | Radical Cation Lifetime (ns) |
|---|---|---|
| N-cyclopropylaniline (CPA) | ~9 x 10⁸ to 4 x 10⁹ | 140-580 |
| 3-Chloro-N-cyclopropylaniline | ~2–4 × 10⁹ | - |
Computational and Theoretical Chemistry Studies on 3 Cyclopropylaniline
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations are instrumental in analyzing and predicting the mechanisms of chemical reactions. rsc.orgnih.gov For derivatives of 3-Cyclopropylaniline, such as N-cyclopropylanilines, these calculations have been pivotal in understanding their behavior as single electron transfer (SET) probes. acs.org The utility of these probes is linked to the irreversible ring-opening of the cyclopropyl (B3062369) group following an initial oxidation to a nitrogen radical cation. acs.org
Computational methods, particularly Density Functional Theory (DFT), are employed to model these complex processes. nrel.gov For instance, in the study of related N-cyclopropylaniline systems, DFT calculations help to elucidate the energetics of the cyclopropane (B1198618) ring-opening. This reaction proceeds via a distonic radical cation intermediate, and the irreversibility is driven by the release of strain energy from the three-membered ring, estimated to be around 28 kcal/mol. acs.org
The general approach involves:
Geometry Optimization: Calculating the lowest energy structures of reactants, products, intermediates, and transition states. nrel.gov
Frequency Calculations: To confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). numberanalytics.com
Energy Calculations: Determining the relative energies of all species on the potential energy surface to map out the reaction pathway and calculate activation barriers. rsc.org
These calculations can reveal how substituents on the aniline (B41778) ring influence the electronic structure and, consequently, the reaction mechanism. For example, electron-donating or electron-withdrawing groups can alter the stability of the radical cation intermediate, thereby affecting the rate of the subsequent ring-opening reaction. acs.org
A summary of computational methods used in mechanistic studies is presented below.
| Computational Method | Application in Mechanistic Elucidation | Typical Level of Theory |
| Density Functional Theory (DFT) | Geometry optimization, frequency analysis, calculation of reaction and activation energies. nrel.gov | M06-2X/def2-TZVP, ωB97X-D/Def2-SVP nih.govnrel.gov |
| Ab initio Methods | High-accuracy energy calculations for key points on the potential energy surface. | CCSD(T) nrel.gov |
| Artificial Force Induced Reaction (AFIR) | Automated exploration of reaction pathways to discover potential mechanisms. nih.gov | ωB97X-D/LanL2DZ nih.gov |
Modeling of Reaction Pathways and Transition States
Modeling reaction pathways involves mapping the potential energy surface (PES) that connects reactants to products. numberanalytics.com A crucial aspect of this is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate and determine the reaction's activation energy. numberanalytics.comsolubilityofthings.com
For reactions involving cyclopropylanilines, such as the [3+2] photocycloadditions with olefins, computational modeling can distinguish between different possible pathways. researchgate.net The process involves:
Proposing Plausible Pathways: Based on chemical intuition and known reactivity patterns.
Locating Transition States: Using specialized algorithms to find the saddle points on the PES corresponding to each proposed step. fiveable.me
Calculating Activation Energies: The energy difference between the transition state and the reactants provides the activation barrier, a key determinant of the reaction rate. solubilityofthings.com
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the path from the transition state downhill to the connected reactant and product, confirming that the located transition state indeed links the desired species. fiveable.me
In the context of the ring-opening of N-cyclopropylaniline radical cations, modeling reveals the transition state for the C-C bond cleavage in the cyclopropyl ring. The geometry and energy of this transition state are critical for understanding the reaction kinetics. acs.org Computational studies can compare the activation barriers for different substituted N-cyclopropylanilines, providing a quantitative basis for observed differences in reactivity. acs.org For example, theoretical calculations can estimate the oxidation potential (E°) for the formation of the initial radical cation, a key parameter for SET reactions. acs.org
The table below outlines the key components of reaction pathway modeling.
| Component | Description | Significance |
| Potential Energy Surface (PES) | A multidimensional surface representing the energy of a chemical system as a function of its geometry. numberanalytics.com | Provides the energetic landscape for a chemical reaction. |
| Transition State (TS) | A first-order saddle point on the PES, representing the maximum energy along the reaction coordinate. numberanalytics.comsolubilityofthings.com | The structure and energy of the TS determine the reaction's kinetic feasibility. numberanalytics.com |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. solubilityofthings.com | Governs the rate of the reaction according to the Arrhenius and Eyring equations. fiveable.me |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting the transition state to reactants and products. fiveable.me | Confirms the connectivity of a transition state with its corresponding minima. |
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and orbital interactions within a molecule, known as stereoelectronic effects, can have a profound impact on its stability and reactivity. imperial.ac.ukbaranlab.org For this compound, two key aspects are the conformation of the cyclopropyl group relative to the aniline ring and the electronic interactions between them.
The cyclopropyl group can adopt different orientations through rotation around the C-N bond. Conformational analysis, typically performed using quantum chemical calculations, can identify the most stable conformers and the energy barriers between them. The relative orientation of the cyclopropyl ring and the aniline's p-orbitals influences the degree of electronic conjugation.
A critical stereoelectronic requirement has been identified for the ring-opening of N-cyclopropylaniline radical cations. acs.org The reaction proceeds most efficiently when the C-C bonds of the cyclopropyl ring are aligned with the p-orbital of the nitrogen atom, a conformation known as the "bisected" conformation. acs.org In this alignment, the overlap between the Walsh orbitals of the cyclopropyl ring and the singly occupied molecular orbital (SOMO) of the radical cation is maximized, facilitating the C-C bond cleavage.
If the molecule is sterically constrained in a "perpendicular" conformation, where this orbital overlap is poor, the rate of ring-opening is significantly reduced. acs.org This highlights a classic stereoelectronic effect: a specific spatial arrangement of orbitals is necessary for a reaction to occur efficiently. imperial.ac.uk Studies on conformationally locked N-cyclopropylanilines have been crucial in demonstrating that resonance effects, rather than the inability to achieve the correct conformation, are the primary reason for the slow ring-opening in some cases. acs.org
Key stereoelectronic interactions are summarized below.
| Interaction | Description | Effect on this compound System |
| n -> σ | Interaction between a lone pair (n) and an antibonding sigma orbital (σ). imperial.ac.uk | Can influence bond strengths and lengths within the molecule. |
| σ -> π | Hyperconjugation between a sigma bonding orbital (σ) and an antibonding pi orbital (π). | The Walsh orbitals of the cyclopropyl ring can donate electron density to the aniline π-system, influencing aromaticity and reactivity. |
| Orbital Alignment (in Radical Cation) | The geometric arrangement of the cyclopropyl C-C bonds relative to the nitrogen's p-orbital. acs.org | Crucial for the efficient ring-opening reaction; a "bisected" conformation is required for optimal overlap. acs.org |
Advanced Spectroscopic and Analytical Characterization of 3 Cyclopropylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-cyclopropylaniline and its derivatives, providing precise information about the hydrogen and carbon skeletons of the molecules.
¹H NMR spectra of this compound derivatives typically show characteristic signals for the cyclopropyl (B3062369) and anilino protons. The protons on the cyclopropyl ring usually appear as a complex multiplet in the upfield region of the spectrum, generally between δ 1.0 and 2.0 ppm. vulcanchem.com The methine proton of the cyclopropyl group attached to the aniline (B41778) ring resonates as a multiplet further downfield. The aromatic protons of the aniline ring exhibit splitting patterns and chemical shifts that are dependent on the substitution pattern. For instance, in 3,5-dimethyl-N-cyclopropylaniline, the aromatic protons appear as singlets at δ 6.43 and 6.41 ppm. The N-H proton of the aniline group typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. The cyclopropyl carbons resonate at high field, typically with the methylene (B1212753) carbons appearing around 7-8 ppm and the methine carbon at a slightly lower field. The aromatic carbons of the aniline ring show signals in the range of approximately δ 110 to 150 ppm. beilstein-journals.org The carbon atom attached to the nitrogen (C-N) is typically found around δ 148 ppm, while the other substituted and unsubstituted aromatic carbons can be assigned based on their chemical shifts and coupling with protons. For example, in 3,5-dimethyl-N-cyclopropylaniline, the carbon signals are observed at δ 148.85 (C-N), 138.89, 119.87, and 111.20 ppm for the aromatic carbons, and at δ 25.40, 21.63, and 7.53 ppm for the cyclopropyl and methyl carbons.
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 3,5-Dimethyl-N-cyclopropylaniline | 6.43 (s, 2H), 6.41 (s, 1H), 4.06 (s, 1H), 2.41 (m, 1H), 2.25 (s, 6H), 0.71 (m, 2H), 0.50 (m, 2H) | 148.85, 138.89, 119.87, 111.20, 25.40, 21.63, 7.53 |
Data sourced from supporting information of a study on electrocatalytic annulation of N-cyclopropylanilines.
Mass Spectrometry (MS) (Molecular Ion and Fragmentation Analysis)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confirmation of the molecular formula. beilstein-journals.org
In electrospray ionization (ESI) mass spectrometry, a common technique for these compounds, the molecule is typically protonated to form the [M+H]⁺ ion. beilstein-journals.org For this compound, the calculated exact mass is 133.089149355 Da. nih.gov The observation of a peak corresponding to this m/z value in the mass spectrum confirms the presence of the compound.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For instance, the radical cation of N-cyclopropylaniline (CPA•+) has been detected and studied, providing insights into its reactivity. nih.gov The fragmentation of the cyclopropyl ring is a key feature that can be observed.
Table 2: High-Resolution Mass Spectrometry Data for a this compound Derivative
| Compound | Ion | Calculated m/z | Found m/z |
| 3,5-Dimethyl-N-cyclopropylaniline | [M+H]⁺ | 162.128 | 162.128 |
Data from a study on the electrocatalytic annulation of N-cyclopropylanilines.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
A key feature in the IR spectrum of this compound is the N-H stretching vibration of the primary or secondary amine, which typically appears as one or two bands, respectively, in the region of 3300-3500 cm⁻¹. vulcanchem.com The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the C-H stretches of the cyclopropyl group are also found in this region. beilstein-journals.org The C=C stretching vibrations of the aromatic ring give rise to absorptions in the 1500-1600 cm⁻¹ range. beilstein-journals.org The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ region. Additionally, C-F stretching vibrations in fluorinated derivatives are prominent in the 1100–1200 cm⁻¹ range. vulcanchem.com
Table 3: Characteristic IR Absorption Bands for a this compound Derivative
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (amine) | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Cyclopropyl C-H | Stretch | ~3000 |
| Aromatic C=C | Stretch | 1500-1600 |
| C-N | Stretch | 1250-1350 |
Data compiled from general IR spectroscopy principles and specific data for related compounds. vulcanchem.combeilstein-journals.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. msu.eduwilliams.edu
The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands arising from π → π* transitions within the aniline ring. The position and intensity of these bands can be influenced by the substituents on the aromatic ring and the cyclopropyl group. A bathochromic shift (a shift to longer wavelengths) is observed with the introduction of electron-donating groups or the extension of conjugation. acs.org For example, a noticeable bathochromic shift of approximately 10-20 nm was observed for 3-chloro-N-cyclopropylaniline (3-Cl-CPA) compared to other analogs. acs.org
The UV-Vis spectra are typically broad and may not offer a high degree of specificity for identification on their own, but they are very useful for quantitative analysis and for monitoring reactions. bioglobax.com
Table 4: UV-Vis Absorption Data for a this compound Derivative
| Compound | λmax (nm) | Solvent |
| 3-chloro-N-cyclopropylaniline | ~250-260 (estimated) | Acetonitrile (B52724)/Water |
Data interpreted from a study on N-cyclopropylanilines, which reported a bathochromic shift for 3-Cl-CPA. acs.org
High-Performance Liquid Chromatography (HPLC) for Purity and Product Analysis
High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, quantification, and purity assessment of this compound and its derivatives. libretexts.org This method is widely used to monitor the progress of reactions and to analyze the final product mixtures. acs.org
In a typical HPLC analysis, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. libretexts.org For aniline derivatives, reverse-phase HPLC with a C18 column is commonly employed. acs.org The mobile phase often consists of a mixture of acetonitrile and water, sometimes with additives like trifluoroacetic acid to improve peak shape. birzeit.edu
Detection is often carried out using a UV detector set at a wavelength where the compounds of interest absorb strongly, such as 254 nm. The retention time of a compound is a characteristic parameter under specific chromatographic conditions, and the peak area or height is proportional to its concentration, allowing for quantitative analysis. libretexts.org HPLC is also crucial for the isolation of impurities for further characterization.
Time-Resolved Spectroscopy (e.g., Laser Flash Photolysis) for Radical Species Detection
Time-resolved spectroscopy techniques, such as laser flash photolysis (LFP), are powerful tools for studying the dynamics of short-lived intermediates like radical species that are formed during chemical reactions. numberanalytics.commpbcommunications.com This is particularly relevant for understanding the reaction mechanisms of this compound, which can undergo single-electron transfer to form a radical cation. acs.org
In an LFP experiment, a short, intense laser pulse is used to excite the sample and generate transient species. ru.ac.za A second, weaker light source is used to probe the changes in absorption of the sample over time, allowing for the detection and characterization of the transient intermediates. acs.org
Studies on N-cyclopropylaniline (CPA) have utilized LFP to directly observe the formation and decay of the CPA radical cation (CPA•+). acs.org For instance, the transient absorption spectrum of CPA•+ has been observed with a maximum at approximately 495 nm and a lifetime of around 580 ns. acs.org The lifetime of these radical cations can be influenced by substituents on the aniline ring. For example, the radical cation of 3-chloro-N-cyclopropylaniline (3-Cl-CPA•+) has a significantly shorter lifetime of about 140 ns, which is consistent with the expected faster rate of ring-opening due to the electron-withdrawing chloro group. acs.org
Applications of 3 Cyclopropylaniline in Medicinal Chemistry and Drug Discovery
As a Privileged Scaffold in Drug Design
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, making it a recurring structural motif in a range of bioactive compounds. ufrj.br While 3-cyclopropylaniline itself is a relatively simple molecule, its true value lies in its role as a versatile precursor for generating more complex, privileged structures. Its ability to undergo specific ring-opening and cycloaddition reactions allows for the creation of diverse and novel molecular scaffolds, essentially serving as a "privileged precursor" for libraries of biologically relevant molecules. nih.gov
The N-cyclopropylaniline core is a key reactive intermediate for synthesizing a variety of bioactive compounds. thieme-connect.comresearchgate.netscispace.com Its utility is most prominently demonstrated in the synthesis of cyclopentylamine (B150401) and bicyclo[3.1.0]hexane derivatives, which are important structural motifs in many pharmaceutically relevant molecules. researchgate.netrsc.org The strain inherent in the three-membered ring of the cyclopropylaniline facilitates unique chemical transformations, such as radical-mediated ring-opening, which enables the construction of these more complex cyclic systems. epfl.ch This reactivity makes the cyclopropylaniline core an attractive starting point for accessing libraries of compounds with potential therapeutic applications.
The development of novel molecular scaffolds is a central theme in modern drug discovery, aiming to explore new areas of chemical space and identify compounds with unique biological activities. researchgate.netnih.govmdpi.com The this compound moiety serves as an exemplary starting material for this purpose. Through photoredox catalysis, the cyclopropylaniline core can be transformed into entirely new and more complex three-dimensional structures.
Key transformations include:
[3+2] Annulation with Cyclopropenes: This reaction converts cyclopropylanilines into bicyclo[3.1.0]hexanes, creating a rigid, bicyclic scaffold with three contiguous stereocenters that is valuable for medicinal chemistry. rsc.orgresearchgate.net
[3+2] Cycloaddition with Olefins and Alkynes: Reacting cyclopropylanilines with various alkenes or alkynes under photocatalytic conditions yields highly functionalized cyclopentylamine and cyclopentene (B43876) derivatives, respectively. rsc.orgbeilstein-journals.org These products are recognized as biologically important scaffolds. rsc.org
These synthetic strategies demonstrate how a simple, readily available molecule like this compound can be elaborated into diverse and structurally complex scaffolds, providing a powerful tool for generating novel compound libraries for drug screening.
Scaffold hopping is a crucial strategy in medicinal chemistry used to design new drug candidates by replacing a central molecular core (the scaffold) with a chemically different one while preserving the original molecule's biological activity. uniroma1.itnih.gov This approach is used to improve properties like potency and pharmacokinetics, or to create novel intellectual property. uniroma1.itniper.gov.in
The chemical transformations of this compound align perfectly with the principles of scaffold hopping. By starting with the simple cyclopropylaniline framework, chemists can "hop" to entirely different and more complex scaffolds, such as:
Bicyclo[3.1.0]hexanes: Formed via (3+2) annulation.
Cyclopentylamines: Formed via (3+2) cycloaddition.
This strategic conversion of the cyclopropylamine (B47189) ring into different five- or six-membered ring systems represents a powerful ring-expansion and diversification tactic. epfl.chnih.gov It allows medicinal chemists to explore new chemical space and discover novel chemotypes that retain the desired pharmacophoric features but possess a completely different core structure, a hallmark of successful scaffold hopping. biosolveit.de
Design of Novel Molecular Scaffolds Incorporating the Cyclopropylaniline Moiety
Synthesis of Pharmaceutically Relevant Scaffolds and Intermediates
This compound is a key starting material for synthesizing valuable intermediates and scaffolds that are important in pharmaceutical development. Its unique reactivity under photocatalytic conditions has been leveraged to create complex bicyclic and monocyclic systems.
The bicyclo[3.1.0]hexane skeleton is a structural motif found in various natural products and bioactive compounds and is of growing importance in medicinal chemistry. researchgate.net A convergent and efficient method for its synthesis involves the photoredox-catalyzed (3+2) annulation of cyclopropylanilines with cyclopropenes. epfl.chrsc.org
This reaction typically proceeds under mild conditions, utilizing either an organic or an iridium-based photoredox catalyst and irradiation with blue LEDs. rsc.orgsmolecule.com The process involves the single-electron transfer (SET) oxidation of the cyclopropylaniline, which initiates the opening of the strained cyclopropane (B1198618) ring to form a radical cation intermediate. This intermediate then reacts with a cyclopropene (B1174273) to construct the bicyclo[3.1.0]hexane core. This method provides rapid access to these valuable bicyclic scaffolds, often with good yields and high diastereoselectivity, making them important building blocks for drug discovery programs. rsc.orgresearchgate.netsmolecule.com
Table 1: Synthesis of Bicyclo[3.1.0]hexanes from Cyclopropylanilines
| Reactants | Catalyst Type | Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| Cyclopropylanilines + Cyclopropenes | Organic or Iridium Photoredox Catalyst | Blue LED Irradiation | Convergent synthesis, forms all-carbon quaternary centers, provides rapid access to valuable bicyclic scaffolds. | rsc.org, , researchgate.net |
Cyclopentylamine derivatives are recognized as biologically important structures with significant value in pharmaceuticals. rsc.orgrsc.org A powerful and atom-economical method for their synthesis is the photocatalytic [3+2] cycloaddition of N-aryl cyclopropylanilines with various olefins. rsc.orgresearchgate.net
This redox-neutral process is typically initiated by a visible-light-driven photocatalyst, which generates an amine radical cation from the cyclopropylaniline. rsc.org This is followed by a radical-induced opening of the three-membered ring, which then adds across the double bond of the olefin partner to form the five-membered cyclopentylamine ring. rsc.org This method has been successfully applied to a wide range of olefins, including electron-rich, electron-neutral, and electron-deficient variants, to produce diverse, enantioenriched cyclopentylamines with high yields and stereoselectivity. rsc.orgrsc.org The reaction can also be applied to synthesize spirocyclic compounds, further expanding its utility. researchgate.netmdpi.com
Table 2: Synthesis of Cyclopentylamine Derivatives from Cyclopropylanilines
| Reactants | Catalyst System | Reaction Type | Products | Key Features | Reference(s) |
|---|---|---|---|---|---|
| N-Aryl Cyclopropylanilines + Olefins | Visible-light photocatalyst (e.g., Ru(bpz)₃(PF₆)₂) | Intermolecular [3+2] Cycloaddition | Aminocyclopentane derivatives | High regioselectivity, atom-economical, produces pharmaceutically valuable scaffolds. | rsc.org |
| N-Aryl Cyclopropylanilines + Electron-rich/neutral Olefins | Photoredox and Chiral H-bond Catalysis | Asymmetric [3+2] Photocycloaddition | Enantioenriched cyclopentylamines | Transition metal-free, high yields and enantioselectivity, modular access to biologically important products. | rsc.org |
Fused Indolines
Fused indolines are prominent structural motifs found in numerous biologically active natural products and pharmaceutical drugs. beilstein-journals.orgmdpi.com The synthesis of these complex heterocyclic systems can be efficiently achieved using this compound as a key starting material. One notable method involves a visible-light-mediated intermolecular [3+2] annulation of cyclopropylanilines with alkynes. beilstein-journals.org
A practical application of this methodology is the synthesis of a fused indoline (B122111) starting from 1-bromo-2-iodobenzene (B155775) and cyclopropylamine, which are used to prepare 2-bromo-N-cyclopropylaniline. beilstein-journals.org This intermediate then undergoes a [3+2] annulation with an alkyne, such as phenylacetylene (B144264), catalyzed by a ruthenium complex under visible light irradiation. beilstein-journals.org The resulting cyclic allylic amine can be further elaborated through an intramolecular Heck reaction to form the fused indoline core. beilstein-journals.org Subsequent catalytic hydrogenation can then yield the saturated fused indoline. beilstein-journals.orgnih.gov This synthetic strategy provides a rapid and efficient route to this important class of compounds. beilstein-journals.org
Research has demonstrated the feasibility of this approach, with the [3+2] annulation of 2-bromo-N-cyclopropylaniline with phenylacetylene proceeding in a 52% yield to provide the key cyclic allylic amine intermediate. beilstein-journals.org The subsequent intramolecular Heck reaction and hydrogenation steps furnished the final fused indoline product in a combined yield of 40% from the cyclic amine. beilstein-journals.org This highlights the utility of this compound derivatives in constructing complex, fused heterocyclic systems of medicinal importance. beilstein-journals.orgresearchgate.netrsc.org
Fluorinated Analogues for Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and membrane permeability. nih.gov this compound serves as a valuable scaffold for the synthesis of fluorinated analogues with potential therapeutic applications. nih.gov
One approach involves the use of difluorocyclopropenes in a (3+2) annulation reaction with N-cyclopropylanilines under photoredox catalysis. nih.govresearchgate.net This method allows for the diastereoselective synthesis of bicyclo[3.1.0]hexanes, which are important building blocks for medicinal chemistry. nih.govresearchgate.netrsc.org By using a substituted N-cyclopropylaniline, such as N-cyclopropyl-4-methoxy-2,6-dimethylaniline, with difluorocyclopropenes, the corresponding fluorinated bicyclic product can be isolated in good yield and with high diastereoselectivity. nih.gov
Another strategy focuses on incorporating trifluoromethyl or trifluoromethoxy groups onto the this compound scaffold. vulcanchem.comvulcanchem.com For instance, 3-(1-(trifluoromethyl)cyclopropyl)aniline (B13569815) features a trifluoromethyl group that enhances lipophilicity and metabolic stability. vulcanchem.com Similarly, 2-cyclopropyl-5-(trifluoromethoxy)aniline (B13695944) contains a trifluoromethoxy group, which is known to increase lipophilicity and resistance to oxidative degradation. vulcanchem.com These fluorinated derivatives of this compound are promising intermediates for the development of new drugs with improved pharmacokinetic profiles. vulcanchem.comvulcanchem.com
| Compound | Key Feature | Potential Advantage in Medicinal Chemistry |
| Fluorinated bicyclo[3.1.0]hexanes | Diastereoselectively synthesized from cyclopropylanilines and difluorocyclopropenes. nih.gov | Important building blocks for various therapeutic agents. nih.govresearchgate.net |
| 3-(1-(Trifluoromethyl)cyclopropyl)aniline | Contains a trifluoromethyl group. vulcanchem.com | Enhanced lipophilicity and metabolic stability. vulcanchem.com |
| 2-Cyclopropyl-5-(trifluoromethoxy)aniline | Contains a trifluoromethoxy group. vulcanchem.com | Increased lipophilicity and resistance to oxidative degradation. vulcanchem.com |
Spirocyclic Compounds
Spirocyclic compounds, characterized by a shared central atom between two rings, are increasingly recognized for their unique three-dimensional structures and their presence in a wide array of natural products and pharmaceuticals. researchgate.netbeilstein-journals.orgnih.govcambridgescholars.com The rigid and defined spatial arrangement of spirocycles makes them attractive scaffolds in drug design. chemrxiv.org this compound derivatives have been successfully employed in the synthesis of various spirocyclic systems.
One innovative approach utilizes a synergistic photocatalysis and organocatalysis strategy for the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalen-1-ones. mdpi.comresearchgate.net This method facilitates the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones under mild, metal-free conditions. mdpi.com The reaction demonstrates high atom economy and can be applied to N-cyclopropylanilines with various substituents, including para- and meta-fluoro groups. mdpi.com This strategy has been shown to produce spirocyclic compounds with high diastereoselectivity, up to a 99:1 ratio. mdpi.com
The versatility of this approach is further highlighted by its ability to accommodate different ring sizes in the olefin partner, enabling the synthesis of [4.4], [4.5], and [4.6] spirocyclic compounds. mdpi.com The resulting spirocyclic amines are valuable intermediates that can be further modified to explore their potential as therapeutic agents. The development of such synthetic methodologies underscores the importance of this compound as a building block for accessing structurally diverse and medicinally relevant spirocyclic scaffolds. researchgate.netbeilstein-journals.org
Exploration in Specific Therapeutic Areas
Central Nervous System (CNS) Drug Targets (e.g., Aminergic GPCRs, Transporters)
The unique structural and physicochemical properties of the cyclopropyl (B3062369) group make this compound and its derivatives attractive scaffolds for targeting the central nervous system (CNS). vulcanchem.comambeed.com The incorporation of a cyclopropyl moiety can enhance metabolic stability and modulate lipophilicity, which are crucial parameters for brain penetration. vulcanchem.com For instance, the trifluoromethoxy group in analogues like 2-cyclopropyl-5-(trifluoromethoxy)aniline is known to increase the logarithm of the partition coefficient (logP) by approximately 1.2 units compared to their methoxy (B1213986) counterparts, thereby improving the potential for crossing the blood-brain barrier. vulcanchem.com
While direct studies on this compound's interaction with specific aminergic G-protein coupled receptors (GPCRs) and transporters are not extensively detailed in the provided search results, the structural motifs derived from it are relevant to CNS drug discovery. For example, fused indolines, which can be synthesized from this compound, are core structures in many CNS-active compounds. beilstein-journals.org Furthermore, the development of glutamate (B1630785) derivatives containing a bicyclo[3.1.0]hexane scaffold, accessible through reactions involving cyclopropylanilines, points towards applications in treating psychiatric disorders. nih.gov
Antibacterial Agents (e.g., Fluoroquinoline Antibacterials)
Fluoroquinolones are a significant class of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. scielo.org.mxrcsb.orgnih.gov The core structure of these antibiotics is a bicyclic system, and modifications at various positions have led to multiple generations of drugs with broad-spectrum activity. rcsb.org this compound derivatives have been instrumental in the synthesis of novel fluoroquinolone analogues.
A key synthetic precursor for many fluoroquinolones is 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. scielo.org.mxmdpi.com The synthesis of this intermediate can be achieved through a multi-step process starting from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, which is converted to its acid chloride and then reacted with ethyl 3-(N,N-dimethylamino)acrylate. mdpi.com The subsequent reaction with cyclopropylamine, followed by intramolecular cyclization, yields the desired quinolone core. mdpi.com
Furthermore, novel fluoroquinolone derivatives have been designed and synthesized by incorporating a 3-alkoxyimino-4-(cyclopropylamino)methylpyrrolidine moiety. nih.gov These compounds have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, and various Gram-positive bacteria. nih.gov For instance, compound 19b2 from this series showed a minimum inhibitory concentration (MIC) of less than 0.25 μg/mL against M. tuberculosis H37Rv. nih.gov Other derivatives, 22b1 and 23a3 , were found to be significantly more potent than ciprofloxacin (B1669076) and levofloxacin (B1675101) against several Gram-positive strains, including quinolone-resistant Staphylococcus aureus (MRSA). nih.gov
| Fluoroquinolone Derivative | Target Organism | Notable Activity |
| 19b2 | Mycobacterium tuberculosis H37Rv | MIC < 0.25 μg/mL nih.gov |
| 19b2 | MDR-MTB 6133 | MIC: 0.11 μg/mL nih.gov |
| 22b1 & 23a3 | Gram-positive strains (including MRSA) | 2-128 times more potent than ciprofloxacin and levofloxacin nih.gov |
Anticancer and Anti-inflammatory Research (as a scaffold)
The concept of "privileged structures" in medicinal chemistry highlights certain molecular scaffolds that can bind to multiple biological targets, making them valuable starting points for drug discovery. tudublin.ie Indane scaffolds, which can be related to the bicyclic systems derived from this compound, are considered privileged structures and have been explored for their anticancer and anti-inflammatory potential. tudublin.ie The modification of such scaffolds can lead to the inhibition of processes like angiogenesis and 5-lipoxygenase activity, which are relevant to both cancer and inflammation. tudublin.ie
Future Directions and Emerging Research Avenues
Development of Novel Asymmetric Catalytic Systems
The synthesis of enantioenriched molecules is a cornerstone of modern drug discovery and development. For 3-cyclopropylaniline and its derivatives, the focus is increasingly on developing novel asymmetric catalytic systems that can control stereochemistry with high precision, especially in cycloaddition reactions.
A significant area of development is the use of dual catalytic systems in photoredox-mediated reactions. Researchers have successfully employed a combination of an achiral photosensitizer and a chiral catalyst to achieve high enantioselectivity. bepress.comresearchgate.net For instance, the asymmetric [3+2] photocycloaddition of N-arylcyclopropylamines with olefins has been accomplished using a dual system comprising an organic photosensitizer (like DPZ) and a chiral phosphoric acid (CPA). bepress.comresearchgate.netaip.org This approach facilitates the creation of valuable cyclopentylamine (B150401) derivatives with high yields and excellent enantiomeric and diastereomeric ratios. researchgate.net The chiral phosphoric acid, acting as a chiral Brønsted acid, is believed to control the stereochemical outcome by forming a chiral hydrogen-bonded complex with the reactants. bepress.comaip.org
Future research is directed towards expanding the toolbox of chiral catalysts beyond phosphoric acids to include chiral N-heterocyclic carbenes (NHCs), Lewis acids, and phase-transfer catalysts. The goal is to develop systems that are not only highly selective but also robust and applicable to a wider range of substrates, including less reactive olefins and different classes of alkynes. The development of catalysts that can construct all-carbon quaternary stereocenters with high fidelity remains a particularly challenging and sought-after objective. bepress.com
Table 1: Examples of Asymmetric Catalytic Systems in Reactions of Cyclopropylanilines
| Catalytic System | Reaction Type | Substrates | Key Findings | Reference(s) |
| DPZ (photocatalyst) + Chiral Phosphoric Acid (CPA) | [3+2] Cycloaddition | N-arylcyclopropylamines, 2-aryl acrylates/ketones | High yields, high enantiomeric excess (ee's), and diastereomeric ratios (dr's) for valuable cyclopentylamines. | aip.org, researchgate.net |
| Iridium or Organic Photocatalyst + Chiral H-bonding catalyst | [3+2] Cycloaddition | N-arylcyclopropylamines, Electron-rich & electron-neutral olefins | First asymmetric [3+2] photocycloadditions with cyclopropylamines; construction of all-carbon quaternary stereocenters. | frontiersin.org, bepress.com |
| Iron(II) catalysis | [3+2] Cycloaddition | N-cyclopropylanilines, Olefins | Synthesis of polyfunctionalized cyclopentylamines. | aip.org |
| Photocatalyst-free Organocatalysis | [3+2] Cycloaddition | N-cyclopropylanilines, 2-methylene-tetrahydronaphtalene-1-ones | High diastereoselectivity (up to 99:1 dr) achieved using only a chiral phosphoric acid under irradiation. | aip.org, researchgate.net |
Exploration of New Reaction Pathways and Transformations
While [3+2] cycloadditions have dominated recent research, the exploration of entirely new reaction pathways for this compound is an exciting frontier. The inherent ring strain of the cyclopropyl (B3062369) group, combined with the electronic nature of the aniline (B41778) moiety, creates a unique reactive intermediate—a distonic radical cation—upon single-electron transfer (SET) oxidation. This intermediate is the key to unlocking novel chemical transformations.
Visible-light photoredox catalysis has been the primary tool for generating this intermediate under mild conditions, enabling reactions with a variety of partners. Researchers have successfully performed intermolecular [3+2] annulations with not only activated olefins but also alkynes, enynes, and diynes, leading to a diverse array of cyclic allylic amines and complex heterocyclic structures like fused indolines.
Future work will likely focus on:
Higher-Order Cycloadditions: Moving beyond [3+2] to explore formal [4+2], [3+3], and other cycloaddition modes to construct six-membered and larger ring systems.
Cascade Reactions: Designing multi-step, one-pot cascade reactions initiated by the ring-opening of this compound to rapidly build molecular complexity. This could involve sequences of radical addition, cyclization, and aromatization.
C-H Functionalization: Utilizing the reactive intermediates for remote C-H functionalization of the aniline ring or other parts of the molecule.
Cross-Coupling Reactions: Developing methods where the cyclopropylamine-derived radical acts as a partner in novel cross-coupling reactions.
The ability to precisely control the reactivity of the distonic radical cation will be crucial for developing these new pathways.
Table 2: Emerging Reaction Pathways for Cyclopropylanilines
| Reaction Type | Key Intermediate | Reaction Partners | Products | Reference(s) |
| Intermolecular [3+2] Annulation | Distonic Radical Cation | Alkenes, Alkynes | Cyclopentylamines, Cyclic Allylic Amines | ,,, |
| Cascade Radical Reaction | Distonic Radical Cation | 2-Alkenylarylisocyanides | 3-Aminotetrahydro-1H-carbazols | |
| [3+2] Annulation | Distonic Radical Cation | Enynes, Diynes | Structurally diverse carbocycles with amine substitution | |
| [3+2] Photocycloaddition | Distonic Radical Cation | 3-Cyanochromones | Cyclopenta[b]chromenocarbonitrile derivatives |
Integration with Flow Chemistry and Automated Synthesis
The translation of novel chemical reactions from laboratory-scale batches to industrial production requires robust and scalable processes. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages for reactions involving this compound. Many of the photocatalytic reactions generating highly reactive radical intermediates can pose safety and scalability challenges in large batch reactors.
Flow chemistry provides:
Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time.
Precise Control: Superior control over reaction parameters like temperature, pressure, and residence time.
Efficient Light Penetration: For photochemical reactions, the high surface-area-to-volume ratio of flow reactors ensures uniform irradiation, leading to higher efficiency and reproducibility.
Scalability: Production can be scaled up by simply running the reactor for a longer duration or by using multiple reactors in parallel.
Initial studies have already demonstrated the feasibility of performing [3+2] annulations of cyclopropylanilines in a continuous flow format. Future research will focus on optimizing these processes, integrating in-line purification and analysis, and developing fully automated synthesis platforms. This integration will accelerate the discovery of new derivatives and facilitate the efficient, large-scale production of key intermediates for the pharmaceutical and materials industries.
Advanced Computational Predictions for Reactivity and Biological Activity
Computational chemistry is becoming an indispensable tool in modern chemical research, providing deep mechanistic insights and predicting molecular properties before a single experiment is run. For this compound, computational methods are being applied on two major fronts: predicting reactivity and predicting biological activity.
Predicting Reactivity: Density Functional Theory (DFT) calculations are being used to model the complex reaction mechanisms involving cyclopropylaniline derivatives. These studies help to:
Elucidate the step-by-step pathway of reactions, such as the ring-opening of the amine radical cation.
Calculate the energy barriers for different reaction pathways, explaining observed product distributions and stereoselectivities.
Understand the role of catalysts and predict how modifications to the catalyst structure might improve performance.
Characterize transient intermediates that are difficult or impossible to observe experimentally.
Predicting Biological Activity: In silico screening methods are being employed to predict the potential therapeutic applications of novel this compound derivatives. By comparing the structure of new compounds to large databases of molecules with known biological activities, programs can generate a "biological activity spectrum." This allows researchers to:
Prioritize which newly designed compounds are most likely to be active against a specific biological target (e.g., enzymes, receptors).
Identify potential off-target effects or toxicity early in the drug discovery process.
Generate new hypotheses for the therapeutic use of existing compounds.
The synergy between advanced computational modeling and experimental work is expected to accelerate the discovery of new reactions and the development of novel, bioactive compounds based on the this compound scaffold.
Sustainable and Environmentally Benign Synthetic Methods
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Research on this compound is actively moving towards more sustainable practices that reduce waste, minimize energy consumption, and avoid the use of toxic reagents and heavy metals.
Key trends in this area include:
Visible-Light Photocatalysis: This approach uses light, an abundant and clean energy source, to drive reactions at room temperature, avoiding the high energy input required for many traditional thermal reactions.
Organocatalysis: The use of small organic molecules, such as chiral phosphoric acids, as catalysts avoids the need for precious or toxic heavy metals (e.g., ruthenium, iridium), which are common in other catalytic systems. aip.orgresearchgate.net Some reactions have even been developed to be entirely metal-free and photocatalyst-free. researchgate.net
Atom Economy: Many of the recently developed cycloaddition reactions are highly atom-economical, meaning that most of the atoms from the starting materials are incorporated into the final product, generating minimal waste. aip.org
Benign Solvents: Research is ongoing to replace traditional volatile organic solvents with more environmentally friendly alternatives.
Future efforts will continue to focus on designing catalytic systems with higher turnover numbers, utilizing catalysts derived from renewable sources, and developing reactions that can be performed in greener solvents like water or bio-based solvents. The development of a diastereoselective [3+2] cycloaddition that is both photocatalyst-free and metal-catalyst-free, achieving 100% atom conversion, highlights the significant progress and future potential in this area. researchgate.net
Table 3: Green Chemistry Attributes of Modern Synthetic Methods for Cyclopropylanilines
| Method | Green Attribute(s) | Description | Reference(s) |
| Visible-Light Photoredox Catalysis | Energy Efficiency, Mild Conditions | Uses visible light to promote reactions at ambient temperature, replacing harsh thermal conditions. | , |
| Organocatalysis | Avoidance of Toxic Metals | Employs small organic molecules (e.g., phosphoric acid) as catalysts instead of heavy metals. | aip.org, researchgate.net |
| [3+2] Cycloaddition Reactions | High Atom Economy | The reaction mechanism incorporates all atoms from the reactants into the desired spirocyclic product. | aip.org,, researchgate.net |
| Photocatalyst- and Metal-Free Synthesis | Reduced Waste and Toxicity | Achieves high diastereoselectivity using only an organocatalyst and light, eliminating both metal and photosensitizer waste streams. | , researchgate.net |
Q & A
Q. What are the optimal synthetic routes for 3-cyclopropylaniline, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves cyclopropane ring formation via [2+1] cycloaddition or chlorination of precursor amines (e.g., 3-aminophenylcyclopropane) . Key parameters include:
- Catalyst selection : Transition metals (e.g., Pd) or Lewis acids (e.g., AlCl₃) for regioselective cyclopropane attachment.
- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize side products like oligomers .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity. Yields range from 45–70%, depending on substituent steric effects .
Q. How can researchers validate the structural integrity of this compound derivatives?
Use a multi-technique approach:
- NMR spectroscopy : Confirm cyclopropane ring presence via characteristic NMR signals (δ 0.5–1.5 ppm for cyclopropane protons) and NMR signals (δ 8–12 ppm) .
- Mass spectrometry : Compare experimental molecular ion peaks (e.g., m/z 133.19 for C₉H₁₁N) with theoretical values .
- X-ray crystallography : Resolve bond angles (e.g., cyclopropane C-C-C ~60°) to confirm strain geometry .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in water (<0.1 mg/mL at 25°C). Solubility in ethanol is moderate (10–15 mg/mL) .
- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at −20°C. Degradation products include nitroso derivatives, detectable via HPLC-UV at 254 nm .
Advanced Research Questions
Q. How do electronic effects of the cyclopropane ring influence this compound’s reactivity in cross-coupling reactions?
The cyclopropane ring’s strain (∼27 kcal/mol) enhances electrophilicity at the para position of the aniline group. For Suzuki-Miyaura couplings:
- Substituent effects : Electron-withdrawing groups (e.g., −Cl) at the cyclopropane increase reaction rates (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for unsubstituted analogs) .
- Mechanistic insight : DFT calculations suggest cyclopropane ring distortion lowers the activation energy for transmetallation steps .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Dose-response validation : Use ≥3 independent replicates with IC₅₀ values reported as mean ± SEM .
- Impurity profiling : LC-MS to identify byproducts (e.g., oxidation adducts) that may interfere with target binding .
- Binding assays : Compare SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) data to confirm affinity (e.g., Kd = 12 nM vs. 18 nM) .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina with homology-modeled receptors (e.g., serotonin transporters). Key residues (e.g., Tyr95) form π-π interactions with the aniline ring .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
- ADMET prediction : Tools like SwissADME assess bioavailability (LogP = 2.1) and CYP450 inhibition risks .
Methodological and Ethical Considerations
Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data?
- Multivariate regression : Correlate substituent properties (Hammett σ, LogP) with bioactivity .
- Cluster analysis : Group derivatives by similarity in PCA (principal component analysis) plots .
- Error handling : Report 95% confidence intervals for regression coefficients to quantify uncertainty .
Q. How should researchers address ethical and safety concerns in handling this compound?
- Safety protocols : Use fume hoods, nitrile gloves, and PPE due to skin corrosion risks (H314) .
- Ethical approval : Obtain institutional review board (IRB) approval for biological studies, specifying non-human use .
- Waste disposal : Neutralize acidic byproducts before disposal per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
